7-Benzyl-6-fluoro-7H-purine
Overview
Description
7-Benzyl-6-fluoro-7H-purine is a fluorinated purine derivative with the molecular formula C12H9FN4. This compound is characterized by the presence of a benzyl group at the 7-position and a fluorine atom at the 6-position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-6-fluoro-7H-purine typically involves the nucleophilic substitution of a halogenated purine precursor. One common method is the reaction of 7-benzyl-6-chloro-7H-purine with a fluoride source under suitable conditions. The reaction is facilitated by the presence of a Brønsted acid in a fluoroalcohol solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-6-fluoro-7H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 6-position can be displaced by nucleophiles, leading to the formation of substituted purine derivatives.
Aromatic Substitution: The benzyl group at the 7-position can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include fluoride sources such as potassium fluoride or cesium fluoride, often in the presence of a Brønsted acid and a fluoroalcohol solvent.
Aromatic Substitution: Reagents such as electrophiles (e.g., halogens, nitro groups) and catalysts (e.g., Lewis acids) are commonly used.
Major Products:
Nucleophilic Substitution: Substituted purine derivatives with various functional groups at the 6-position.
Aromatic Substitution: Benzyl-substituted purine derivatives with different electrophilic groups at the benzyl ring.
Scientific Research Applications
7-Benzyl-6-fluoro-7H-purine has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active purine derivatives with potential anticancer, antiviral, and antimicrobial properties.
Chemical Biology: The compound is used as a synthetic intermediate for the development of chemical probes and imaging agents.
Pharmaceutical Testing: It is employed as a reference standard in pharmaceutical research to ensure the accuracy and reliability of analytical methods.
Mechanism of Action
The mechanism of action of 7-Benzyl-6-fluoro-7H-purine involves its interaction with specific molecular targets, such as enzymes and receptors, in biological systems. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity . The benzyl group at the 7-position can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
7-Benzyl-6-chloro-7H-purine: A halogenated purine derivative with similar structural features but different reactivity due to the presence of a chlorine atom instead of fluorine.
6-Fluoro-9-benzylpurine: Another fluorinated purine with a benzyl group at the 9-position, exhibiting different biological activities and applications.
Uniqueness: 7-Benzyl-6-fluoro-7H-purine is unique due to the specific positioning of the benzyl and fluorine groups, which confer distinct physicochemical and biological properties. The combination of these substituents can enhance the compound’s stability, solubility, and bioavailability, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
7-benzyl-6-fluoropurine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-11-10-12(15-7-14-11)16-8-17(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGLFBAXMWGJOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858634 | |
Record name | 7-Benzyl-6-fluoro-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150721-87-2 | |
Record name | 7-Benzyl-6-fluoro-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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